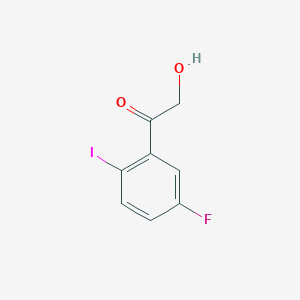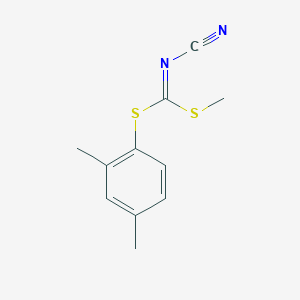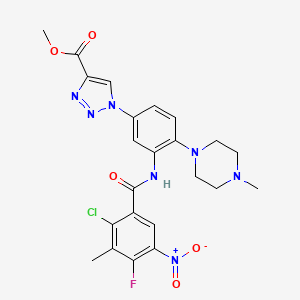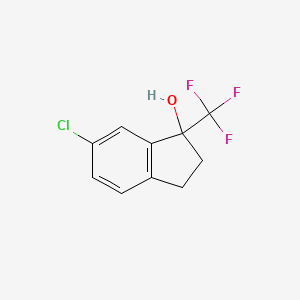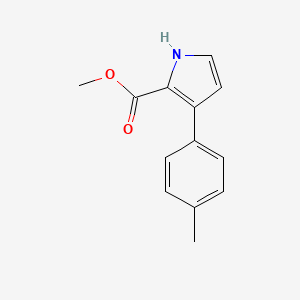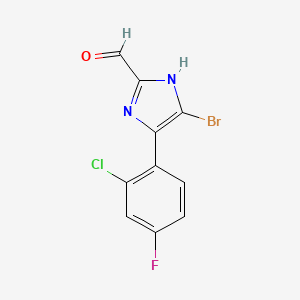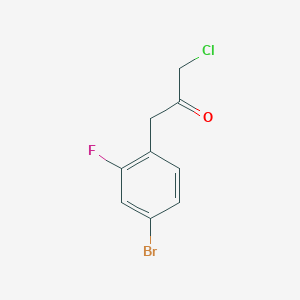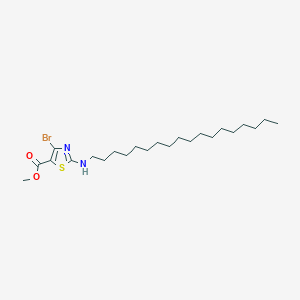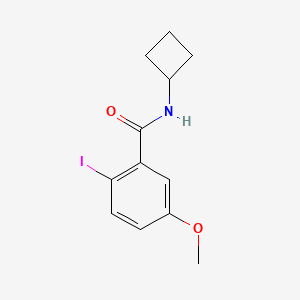
N-Cyclobutyl-2-iodo-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutyl-2-iodo-5-methoxybenzamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of benzamide, characterized by the presence of a cyclobutyl group, an iodine atom, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodo-5-methoxybenzamide typically involves the iodination of 5-methoxybenzamide followed by the introduction of the cyclobutyl group. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclobutyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of N-Cyclobutyl-2-iodo-5-formylbenzamide or N-Cyclobutyl-2-iodo-5-carboxybenzamide.
Reduction: Formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclobutyl-2-iodo-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclobutyl-2-iodo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxy and iodine groups play a crucial role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-methoxybenzamide: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.
N-Cyclobutyl-2-iodo-5-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
N-Cyclobutyl-2-iodo-5-methoxybenzamide is unique due to the combination of the cyclobutyl, iodine, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14INO2 |
|---|---|
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
N-cyclobutyl-2-iodo-5-methoxybenzamide |
InChI |
InChI=1S/C12H14INO2/c1-16-9-5-6-11(13)10(7-9)12(15)14-8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) |
Clé InChI |
NDWCUXMTYXMEOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)I)C(=O)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


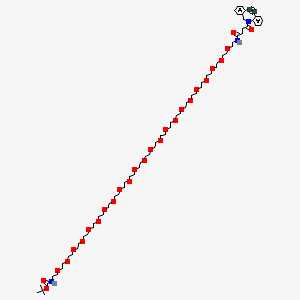
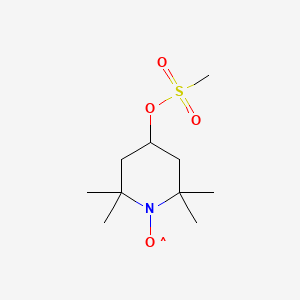
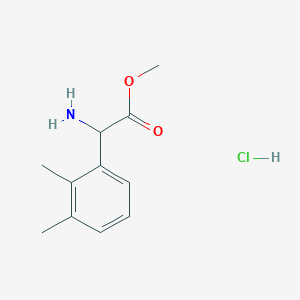
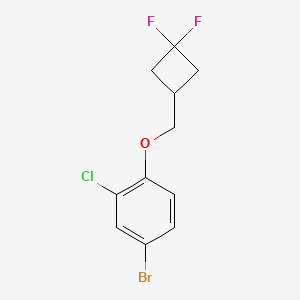
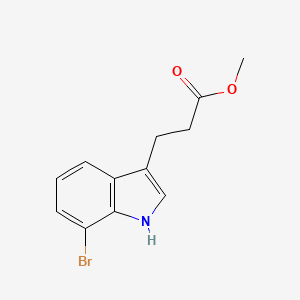
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
